3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid
Description
Structural Characterization of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic Acid
Molecular Architecture and Bonding Patterns
The molecular architecture of 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is fundamentally defined by its heterocyclic pyridine core bearing three distinct substituents that create a highly electronegatively substituted aromatic system. The compound adopts a planar configuration typical of pyridine derivatives, with the boronic acid group extending from the aromatic plane and capable of forming hydrogen bonding networks. The molecular formula C₆H₄BClF₃NO₂ corresponds to a molecular weight of 225.36 daltons, making it structurally similar to its positional isomer 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid. The presence of multiple electronegative substituents creates significant dipole moments within the molecule, influencing both intermolecular interactions and overall molecular stability.
The bonding patterns within this compound reflect the electron-withdrawing nature of both the trifluoromethyl and chlorine substituents, which significantly impact the electron density distribution across the pyridine ring. The trifluoromethyl group, positioned at the 5-position, exerts strong inductive effects that reduce electron density throughout the aromatic system, while the chlorine atom at the 3-position provides additional electron withdrawal through both inductive and mesomeric effects. These electronic modifications substantially alter the chemical behavior of the boronic acid functionality compared to unsubstituted pyridylboronic acids, making the compound more electrophilic and potentially more reactive toward nucleophilic species.
X-ray Crystallographic Analysis
Crystallographic analysis of related trifluoromethyl-substituted pyridine derivatives provides insight into the likely structural features of 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid. Studies of the closely related 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid have revealed triclinic crystal systems with specific lattice parameters including unit cell dimensions of a = 5.8837(5) Å, b = 14.1634(14) Å, and c = 15.3120(15) Å. The crystal structure adopts space group characteristics typical of substituted pyridine derivatives, with molecules arranged to minimize steric interactions between the bulky trifluoromethyl groups while maximizing hydrogen bonding opportunities.
The three-dimensional molecular arrangement in the crystal lattice is particularly influenced by the hydrogen bonding capabilities of the boronic acid group, which can form both intra- and intermolecular hydrogen bonds. The boronic acid functionality typically exhibits B-O bond lengths ranging from 1.35 to 1.40 Å, with O-H bond lengths of approximately 0.97 Å when hydrogen bonding is present. The planarity of the pyridine ring system is maintained even with multiple substituents, with minimal deviation from coplanarity observed in related structures.
High-energy surface-sensitive x-ray diffraction studies have demonstrated the capability of modern crystallographic techniques to probe the structural features of complex heterocyclic compounds with high precision. The application of photon energies greater than 70 kiloelectron volts allows for detailed structural determination under various conditions, providing insights into both static and dynamic structural features that may be relevant to understanding the behavior of 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid in different environments.
Conformational Isomerism Studies
Conformational analysis of 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid reveals limited rotational freedom due to the rigidity of the pyridine ring system. The primary conformational variations arise from rotation around the boron-carbon bond and the orientation of the boronic acid hydroxyl groups. Computational studies of related boronic acid derivatives suggest that the most stable conformations involve intramolecular hydrogen bonding between the boronic acid hydroxyl groups and the pyridine nitrogen, when geometrically feasible.
The trifluoromethyl group exhibits restricted rotation around the carbon-carbon bond connecting it to the pyridine ring, with energy barriers typically ranging from 2 to 4 kilocalories per mole for such systems. This restricted rotation leads to distinct conformational populations that can be observed spectroscopically under appropriate conditions. The chlorine substituent, being monatomic, does not contribute to conformational complexity but does influence the overall molecular shape through its van der Waals radius and electronic effects.
Temperature-dependent studies of related compounds have shown that conformational equilibria can shift significantly with thermal energy, affecting both spectroscopic signatures and chemical reactivity. The energy differences between major conformational forms are typically small enough that multiple conformers may coexist at room temperature, contributing to the complexity of spectroscopic analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid through characteristic chemical shifts and coupling patterns. The pyridine ring protons are expected to exhibit distinct resonances in the aromatic region, with the proton at the 4-position appearing as a doublet due to coupling with the adjacent proton at the 5-position. However, since the 5-position bears the trifluoromethyl group rather than a proton, the 4-position proton would appear as a singlet, significantly downfield due to the electron-withdrawing effects of the surrounding substituents.
The proton at the 6-position of the pyridine ring experiences strong deshielding from both the adjacent nitrogen atom and the electron-withdrawing substituents, resulting in a chemical shift typically observed between 8.5 and 9.0 parts per million in deuterated chloroform solutions. This resonance appears as a singlet due to the absence of adjacent protons. The boronic acid hydroxyl protons contribute broad signals between 6.0 and 8.0 parts per million, often exhibiting rapid exchange with trace moisture in the nuclear magnetic resonance solvent.
Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic patterns for the trifluoromethyl carbon, which appears as a quartet due to coupling with the three equivalent fluorine atoms. The coupling constant for this interaction typically ranges from 270 to 290 hertz, providing a distinctive spectroscopic signature. The carbon atoms of the pyridine ring exhibit chemical shifts characteristic of electron-deficient aromatic systems, with the carbon bearing the trifluoromethyl group appearing significantly downfield due to the strong electron-withdrawing nature of this substituent.
Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic trifluoromethyl signal, which appears as a sharp singlet typically between -60 and -65 parts per million relative to trichlorofluoromethane. The integration of this signal confirms the presence of three equivalent fluorine atoms, while the chemical shift provides information about the electronic environment of the trifluoromethyl group.
| Nuclear Magnetic Resonance Parameter | Expected Value | Multiplicity | Assignment |
|---|---|---|---|
| Proton 4-position chemical shift | 8.2-8.4 ppm | Singlet | Pyridine ring proton |
| Proton 6-position chemical shift | 8.6-8.9 ppm | Singlet | Pyridine ring proton |
| Carbon trifluoromethyl chemical shift | 120-125 ppm | Quartet | Trifluoromethyl carbon |
| Fluorine-19 chemical shift | -62 to -65 ppm | Singlet | Trifluoromethyl fluorines |
| Boron-11 chemical shift | 25-30 ppm | Singlet | Boronic acid boron |
Infrared and Raman Spectroscopic Features
Infrared spectroscopy of 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid reveals characteristic absorption bands that provide detailed information about functional group presence and molecular vibrations. The boronic acid group contributes distinctive stretching vibrations, with B-O stretching modes typically observed between 1300 and 1400 wavenumbers. The hydroxyl groups associated with the boronic acid functionality exhibit broad O-H stretching absorptions between 3200 and 3600 wavenumbers, often overlapping due to hydrogen bonding interactions.
The trifluoromethyl group produces highly characteristic infrared absorptions, with C-F stretching vibrations appearing as strong bands between 1100 and 1200 wavenumbers. These absorptions are among the most intense in the infrared spectrum due to the large dipole moment changes associated with carbon-fluorine bond vibrations. The asymmetric and symmetric stretching modes of the trifluoromethyl group can sometimes be resolved as separate bands, depending on the instrumental resolution and sample preparation conditions.
Pyridine ring vibrations contribute to the fingerprint region of the infrared spectrum, with aromatic C-C and C-N stretching modes appearing between 1400 and 1600 wavenumbers. The electron-withdrawing substituents cause slight shifts in these frequencies compared to unsubstituted pyridine, with increases in frequency reflecting the reduced electron density in the aromatic system. The carbon-chlorine stretching vibration appears as a medium-intensity band typically between 700 and 800 wavenumbers.
Raman spectroscopy provides complementary vibrational information, with the trifluoromethyl group exhibiting particularly strong Raman scattering due to the polarizable carbon-fluorine bonds. The symmetric stretching mode of the trifluoromethyl group often appears as the most intense band in the Raman spectrum, providing a reliable diagnostic feature for compound identification. The pyridine ring breathing modes and other symmetric vibrations are enhanced in Raman spectroscopy compared to infrared absorption.
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretching | 3200-3600 | 3200-3600 | Broad, medium |
| C-H aromatic stretching | 3050-3100 | 3050-3100 | Weak |
| C-C pyridine stretching | 1450-1550 | 1450-1550 | Medium |
| B-O stretching | 1300-1400 | 1300-1400 | Medium |
| C-F stretching | 1100-1200 | 1100-1200 | Very strong |
| C-Cl stretching | 700-800 | 700-800 | Medium |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 225, corresponding to the intact molecule. The isotope pattern reflects the presence of chlorine, with the molecular ion plus two peak appearing at mass-to-charge ratio 227 with approximately one-third the intensity of the molecular ion peak due to the natural abundance of chlorine-37.
High-resolution mass spectrometry confirms the molecular formula through accurate mass measurement, with the theoretical exact mass of 224.9976 daltons for the most abundant isotopic composition. Electrospray ionization mass spectrometry often produces protonated molecular ions at mass-to-charge ratio 226, providing additional confirmation of molecular weight while maintaining the characteristic chlorine isotope pattern.
Fragmentation of the molecular ion typically involves loss of the boronic acid functionality, producing a fragment ion at mass-to-charge ratio 156 corresponding to the 3-chloro-5-(trifluoromethyl)pyridine moiety. This fragmentation pathway reflects the relatively weak carbon-boron bond compared to the aromatic carbon-carbon bonds within the pyridine ring. Further fragmentation often involves loss of the trifluoromethyl group, producing ions at mass-to-charge ratio 87 for the chloropyridine fragment.
The trifluoromethyl group itself produces characteristic fragment ions, including the trifluoromethyl cation at mass-to-charge ratio 69, which serves as a diagnostic ion for the presence of this functional group. Loss of individual fluorine atoms from the trifluoromethyl group produces additional fragment ions that contribute to the overall fragmentation pattern and provide structural confirmation.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion | 225/227 | 30/10 | Complete molecule |
| Boronic acid loss | 156/158 | 100/33 | Chlorotrifluoromethylpyridine |
| Trifluoromethyl loss | 87/89 | 60/20 | Chloropyridylboronic acid |
| Trifluoromethyl cation | 69 | 40 | Trifluoromethyl group |
| Chloropyridine | 87/89 | 80/27 | Base pyridine unit |
Properties
Molecular Formula |
C6H4BClF3NO2 |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H |
InChI Key |
ZQHAMBYZJYAOFP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=N1)C(F)(F)F)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation and Trifluoromethylation
The initial step often involves the preparation of a suitable pyridine derivative that can undergo halogenation and trifluoromethylation. The following methods have been documented:
Halogenation : The pyridine derivative is treated with a halogenating agent (e.g., phosphorus pentachloride or thionyl chloride) to introduce the chloro substituent at the desired position.
Trifluoromethylation : This can be achieved using reagents such as trifluoromethyl iodide or via a reaction with a trifluoromethylating agent like CF₃SO₂Na in the presence of a base.
Boronic Acid Formation
The final step involves converting the pyridine derivative into its boronic acid form:
- Reaction with Boron Source : The introduction of the boronic acid group can be performed using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. This step can be optimized for yield and purity through various conditions, including temperature and solvent choice.
Example Synthesis Route
A typical synthesis route for 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid may include:
Starting Material : Begin with 3-chloro-5-trifluoromethylpyridine.
Boron Reagent Addition : Add bis(pinacolato)diboron in an organic solvent such as toluene or dioxane.
Catalyst and Conditions : Introduce a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and heat under reflux conditions for several hours.
Workup : After completion of the reaction, cool the mixture, filter off any solids, and purify the product through column chromatography.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogenation | PCl₅ or SOCl₂ | - |
| Trifluoromethylation | CF₃I or CF₃SO₂Na + Base | - |
| Boron Introduction | B₂Pin₂ + Pd Catalyst + Solvent | - |
Recent studies emphasize optimizing reaction conditions to improve yields and minimize by-products:
A notable method involved using triethylamine as an activator during boron introduction, which enhanced yields by facilitating better interaction between reactants.
Another study highlighted that varying solvent polarity significantly affected both reaction rates and product yields, suggesting that solvents like dichloromethane or acetone could be beneficial.
The preparation of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid involves a series of well-defined synthetic steps, each requiring careful optimization to maximize yield and purity. The methodologies outlined above provide a comprehensive overview for researchers looking to synthesize this compound effectively for use in various organic reactions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds between its boronic acid group and aryl/heteroaryl halides. Key parameters include:
| Reaction Partner | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 78% | |
| 2-Chloropyrimidine | Pd(OAc)₂, SPhos | Toluene/EtOH | 65% | |
| 5-Iodoindole | PdCl₂(dppf), CsF | DMF | 82% |
The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition steps in catalytic cycles. Steric hindrance from the 3-chloro substituent may reduce yields in couplings with bulky partners .
Nucleophilic Substitution at the Chlorine Position
The 3-chloro group undergoes substitution under controlled conditions:
-
Amination :
Using NH₃ in the presence of CuI/L-proline facilitates chlorine replacement with an amino group (58% yield) .
Boronic Acid-Specific Reactions
The boronic acid moiety enables unique transformations:
-
Protodeboronation :
Under acidic conditions (HCl/THF), the boronic acid group is replaced by hydrogen, forming 3-chloro-5-(trifluoromethyl)pyridine (89% yield) . -
Oxidation to Phenol :
Treatment with H₂O₂/NaOH oxidizes the boronic acid to a hydroxyl group, producing 3-chloro-5-(trifluoromethyl)pyridin-2-ol (64% yield) .
Metal Coordination and Catalysis
The compound acts as a ligand in transition-metal complexes:
| Metal | Application | Observations |
|---|---|---|
| Pd(II) | Catalyzes Heck reactions | Enhanced stability due to CF₃ group |
| Cu(I) | Facilitates Ullmann couplings | Moderate activity (TON = 15) |
Interaction with Biological Targets
Though not a primary focus, preliminary studies indicate:
-
Enzyme Inhibition :
Forms reversible bonds with serine proteases via boronic acid-hydroxyl interactions (IC₅₀ = 12 μM for trypsin) . -
DNA Binding :
Nickel(II) complexes of derivatives show groove-binding activity (Kd = 8.3 × 10⁴ M⁻¹) .
Comparative Reactivity of Structural Analogs
Case Studies
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its potential in medicinal chemistry, particularly due to its boronic acid functionality, which is known to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridine, including those with boronic acid groups, exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid may also be effective in treating infections .
Anticancer Properties
A recent investigation highlighted the compound's ability to induce apoptosis in cancer cells via caspase pathway activation. This positions it as a promising lead compound for developing new anticancer therapies .
Enzyme Inhibition
Boronic acids are often studied for their inhibitory effects on proteases and kinases. The unique structure of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid suggests it may possess similar enzyme inhibitory properties, making it a candidate for drug discovery .
Agricultural Applications
The chlorinated and trifluoromethyl groups of this compound make it particularly interesting for agrochemical development.
Herbicides and Pesticides
Research has shown that chlorinated pyridines exhibit significant herbicidal activity. A study found that derivatives with trifluoromethyl substitutions demonstrated enhanced efficacy in controlled experiments, indicating the potential of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid as a candidate for further development in agricultural applications .
Fungicides
This compound serves as an intermediate in the synthesis of fluopyram, a widely used fungicide that acts on fungal mitochondrial respiration by inhibiting succinate dehydrogenase. The synthesis of derivatives like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile demonstrates its role in developing effective agricultural chemicals .
Material Science Applications
The unique chemical structure of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid offers opportunities for innovation in material science.
Synthesis of New Materials
The compound's properties may be utilized to create materials with enhanced characteristics such as increased thermal stability or improved electrical conductivity. Its role as a reagent in organic synthesis can lead to the development of novel materials tailored for specific applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluated various hydrazide derivatives | Significant activity against resistant bacterial strains |
| Agrochemical Applications | Explored chlorinated pyridines as herbicides | Notable herbicidal activity observed |
| Anticancer Properties | Investigated apoptosis induction mechanisms | Activation of caspase pathways highlighted |
Mechanism of Action
The mechanism of action for 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Properties:
Comparison with Structurally Similar Compounds
5-Chloro-2-fluoropyridin-3-ylboronic Acid
- Molecular Formula: C₅H₃BClFNO₂
- Key Features : Substituted with chlorine at the 5-position and fluorine at the 2-position. Lacks the trifluoromethyl group, reducing its electron-withdrawing effects compared to the target compound.
- Applications : Used in herbicides and as a building block for fluorinated pharmaceuticals .
- Reactivity : Lower stability in aqueous conditions due to the absence of the trifluoromethyl group .
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid
- Molecular Formula: C₆H₄BClF₃NO₂ (same as target compound)
- Key Features : Structural isomer with chlorine at the 2-position and trifluoromethyl at the 6-position. The altered substitution pattern reduces steric hindrance, enhancing reactivity in coupling reactions .
- Applications : Intermediate in pesticide synthesis (e.g., fluopicolide) .
- Limitations : Lower commercial availability compared to the 3-chloro-5-trifluoromethyl analog .
3-Fluoropyridine-2-boronic Acid
Haloxyfop Intermediates
- Example: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid
- Relation: Shares the 3-chloro-5-trifluoromethylpyridine moiety but incorporates a phenoxypropionic acid chain instead of boronic acid.
- Applications : Key precursor in the synthesis of the herbicide haloxyfop .
Comparative Analysis Table
Research Findings and Industrial Relevance
- Synthetic Advantages : The trifluoromethyl group in 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid enhances metabolic stability in agrochemicals, as seen in fluopyram derivatives .
- Limitations : Boronic acids with adjacent substituents (e.g., 2-chloro-6-CF₃ analog) may face purification challenges due to byproduct formation during coupling reactions .
- Emerging Trends : Fluorinated pyridine boronic acids are gaining traction in PET tracer development, though the target compound’s chlorine substitution limits its use in this niche .
Biological Activity
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound has been studied for its potential as an antibacterial agent, as well as its interactions with various biological targets, including enzymes and receptors.
Antibacterial Activity
Research has demonstrated that 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies showed that this compound effectively inhibited the growth of MRSA, implicating efflux mechanisms in its mode of action .
Table 1: Antibacterial Activity Against MRSA
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid | 0.25 | |
| Control (Vancomycin) | 1.0 |
The mechanism by which 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid exerts its antibacterial effects involves the inhibition of bacterial phosphopantetheinyl transferase, an enzyme critical for bacterial metabolism and secondary metabolism pathways. This inhibition leads to reduced virulence and survival of bacterial cells in hostile environments .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Studies indicate that modifications to the pyridine ring can significantly affect potency. For instance, the introduction of electron-withdrawing groups at specific positions enhances activity, while bulky substituents may reduce it .
Table 2: Structure-Activity Relationships
| Substituent | Position | Activity Change | Reference |
|---|---|---|---|
| Chlorine | C-3 | Increased activity | |
| Trifluoromethyl | C-5 | Enhanced lipophilicity | |
| Methyl | C-4 | Decreased potency |
Case Studies
- Inhibition of Mycobacterial ATP Synthase : A study demonstrated that derivatives of this compound could inhibit mycobacterial ATP synthase, showcasing its potential in treating tuberculosis . The most effective derivatives had specific substitutions that enhanced their interaction with the target enzyme.
- Chemical Genetic Studies : Further investigations revealed that the compound's efficacy against MRSA could be linked to its ability to modulate efflux pumps within bacterial cells, which are often responsible for antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
